

Off-target effects of AS-041164 at high concentrations

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Compound of Interest

Compound Name: AS-041164

Cat. No.: B10767956

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Technical Support Center: AS-041164

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the PI3Ky inhibitor, **AS-041164**. The focus is on addressing potential off-target effects when using the compound at high concentrations.

Troubleshooting Guides

Question: My cells are showing unexpected phenotypes (e.g., excessive toxicity, altered morphology, unexpected signaling pathway activation) when treated with high concentrations of **AS-041164**. How can I determine if these are off-target effects?

Answer:

Unexpected cellular responses at high inhibitor concentrations are a common challenge in pharmacological studies. It is crucial to systematically investigate whether these effects are due to the inhibition of kinases other than the intended target, PI3Ky. Here is a step-by-step guide to troubleshoot and identify potential off-target effects of **AS-041164**.

Step 1: Confirm On-Target Engagement

Before investigating off-target effects, it is essential to confirm that **AS-041164** is engaging its intended target, PI3Ky, in your experimental system.



- Western Blot Analysis: Probe for the phosphorylation of downstream effectors of PI3Ky, such as Akt (at Ser473 and Thr308). A dose-dependent decrease in Akt phosphorylation upon AS-041164 treatment would indicate on-target activity.
- Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of AS-041164 to PI3Ky in a cellular context.

Step 2: Investigate Potential Off-Target Kinases

If on-target engagement is confirmed, the unexpected phenotypes may be due to off-target interactions. The following experimental approaches can help identify these off-target kinases.

- Kinome Profiling: A kinome scan is a broad screening of an inhibitor against a large panel of kinases. This is the most direct way to identify potential off-target interactions. Commercial services like KINOMEscan® or similar platforms can provide a comprehensive selectivity profile of **AS-041164** at a high concentration (e.g., 1 μM or 10 μM).
- Chemical Proteomics (Kinobeads): This method uses immobilized broad-spectrum kinase
 inhibitors to pull down kinases from a cell lysate. By pre-incubating the lysate with a high
 concentration of AS-041164, you can identify which kinases are competed off the beads,
 indicating they are potential targets of your compound.
- Phospho-Proteomics: A global analysis of protein phosphorylation in cells treated with a high concentration of AS-041164 can reveal unexpected changes in signaling pathways, pointing towards potential off-target kinase inhibition.

Step 3: Validate Putative Off-Targets

Once potential off-target kinases are identified from the screening approaches above, it is important to validate them.

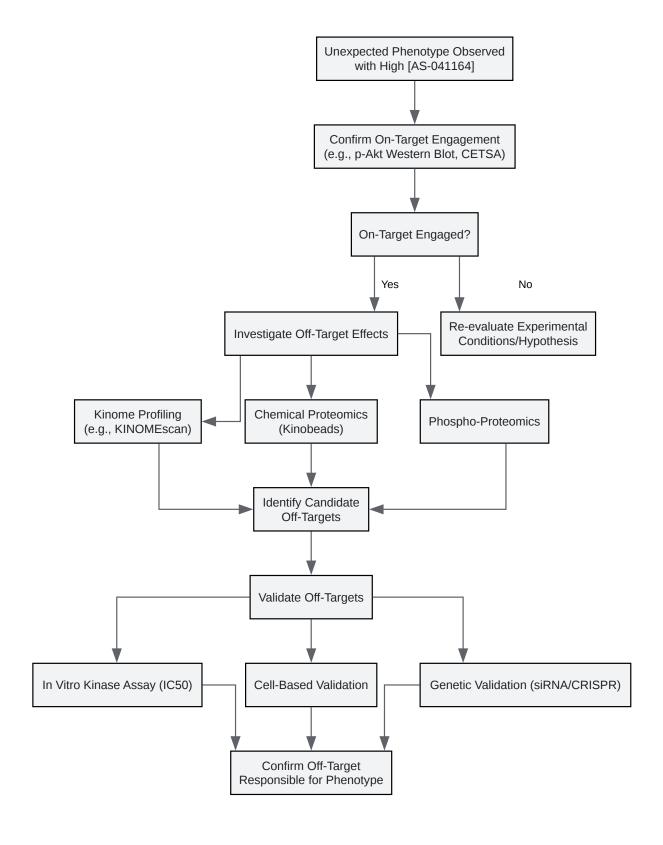
- In Vitro Kinase Assays: Perform enzymatic assays with the purified candidate off-target kinases to determine the IC50 of AS-041164 against them.
- Cell-Based Assays: Use cell lines where the putative off-target kinase is known to be active
 and measure the effect of AS-041164 on its specific downstream signaling.



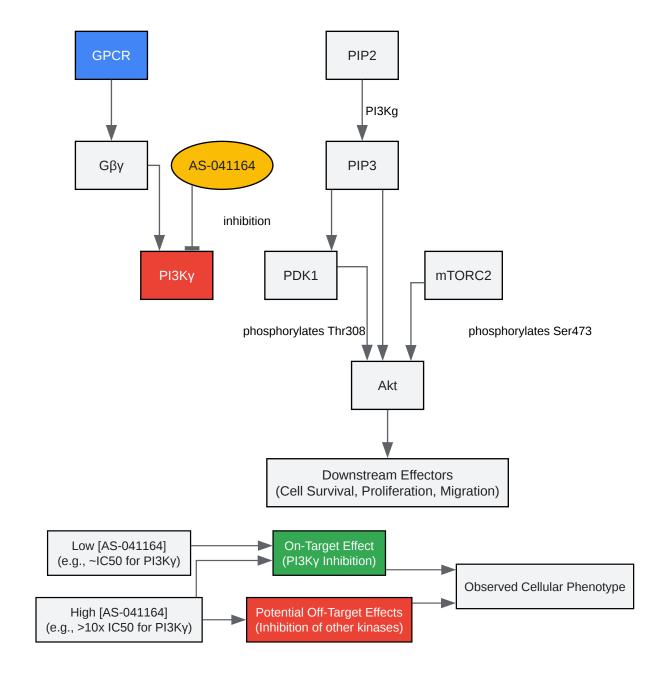
Genetic Approaches: Use siRNA or CRISPR/Cas9 to knockdown the expression of the
putative off-target kinase. If the unexpected phenotype is rescued or mimicked, it provides
strong evidence for an off-target effect.

Experimental Workflow for Investigating Off-Target Effects









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